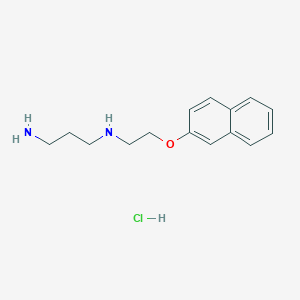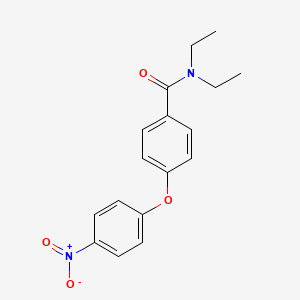![molecular formula C16H16BrN3O6S B4206422 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4206422.png)
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide
Vue d'ensemble
Description
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that features a combination of bromine, sulfonyl, methoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents via electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can produce a variety of aryl derivatives.
Applications De Recherche Scientifique
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-3-(((2-nitrophenyl)sulfonyl)amino)propanamide
- 4-bromophenyl N-(4-methyl-2-nitrophenyl)carbamate
- 2-((4-bromophenyl)sulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide
Uniqueness
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the specific combination of functional groups it possesses
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O6S/c1-19(27(24,25)13-6-3-11(17)4-7-13)10-16(21)18-14-8-5-12(26-2)9-15(14)20(22)23/h3-9H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWYNNMGYIXQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4206348.png)

![4-(4-morpholinyl)-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4206394.png)
![N-(2-phenylethyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4206397.png)
![N-{3-[(2-methylpropyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4206400.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4206401.png)
![4-{3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4206409.png)

![N-[(4-chlorophenyl)methyl]-2-(3-methylphenoxy)propanamide](/img/structure/B4206414.png)
![2-fluoro-N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4206415.png)
![3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4206420.png)
![4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4206430.png)
![2-(4-methoxyphenyl)-N-[1-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B4206434.png)
